N2-Ethyl-2'-deoxyguanosine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKQFDULHQUWAV-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572443 |

Source

|

| Record name | 2'-Deoxy-N-ethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101803-03-6 |

Source

|

| Record name | 2'-Deoxy-N-ethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Ethyl-2'-deoxyguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N2-Ethyl-2'-deoxyguanosine: A Structural and Mechanistic Guide to a Key Biomarker of Acetaldehyde-Induced DNA Damage

Abstract

N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) is a significant DNA adduct resulting from the exposure of deoxyguanosine to acetaldehyde, the primary metabolite of ethanol. This guide provides an in-depth exploration of the structure, formation, and biological implications of N2-Et-dG. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical role of N2-Et-dG as a biomarker for alcohol-related cancer risk and outlines the methodologies for its detection and quantification. We will delve into the mechanistic basis of its formation, its impact on DNA replication and repair, and provide a detailed protocol for its analysis in biological samples, thereby offering a comprehensive resource for investigating the genotoxic effects of acetaldehyde.

The Chemical Architecture of this compound

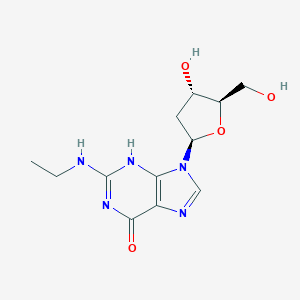

This compound is a purine 2'-deoxyribonucleoside.[1] Its fundamental structure consists of a 2'-deoxyguanosine molecule that has been modified by the addition of an ethyl group (-CH2CH3) to the exocyclic amino group at the N2 position of the guanine base.[2]

Molecular Formula: C₁₂H₁₇N₅O₄[3]

IUPAC Name: 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one[3]

CAS Number: 101803-03-6[3]

The seemingly minor addition of an ethyl group has profound consequences for the structure and function of DNA, as we will explore in the subsequent sections.

Diagram of this compound Structure

Caption: 2D chemical structure of this compound.

Formation and Biological Significance

This compound is not a naturally occurring nucleoside; it is a DNA adduct formed by the covalent binding of acetaldehyde to the N2 position of deoxyguanosine.[2] Acetaldehyde is a carcinogenic metabolite of ethanol, making alcohol consumption a primary source of exposure.[4]

The formation of N2-Et-dG is a multi-step process. Initially, acetaldehyde reacts with deoxyguanosine to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine.[5] This intermediate can then be reduced to the more stable N2-Et-dG.[5] This reduction can occur in vivo, and for analytical purposes, is often carried out chemically using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[5][6] The stability of N2-Et-dG makes it a reliable biomarker for assessing acetaldehyde-induced DNA damage.

The presence of N2-Et-dG in DNA is of significant concern due to its potential to disrupt normal cellular processes. This adduct can impede DNA replication, leading to stalled replication forks.[2] While some specialized translesion synthesis (TLS) DNA polymerases, such as PrimPol, can bypass the lesion, this process can be inefficient and error-prone.[1][2] For instance, PrimPol can incorporate a deoxycytidine monophosphate (dCMP) opposite N2-Et-dG, but with reduced efficiency compared to an undamaged template.[1] The mutagenic potential of N2-Et-dG has been demonstrated, with studies showing it can induce single-base deletions and transversions.[7]

The accumulation of N2-Et-dG in tissues is linked to an increased risk of developing certain cancers, particularly those of the head and neck.[4] Consequently, the accurate quantification of this adduct in biological samples is a valuable tool in molecular epidemiology and cancer research.

Quantification of this compound in Biological Samples

The gold standard for the sensitive and specific quantification of N2-Et-dG is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This technique offers the necessary selectivity to distinguish the adduct from the vast excess of unmodified nucleosides in a DNA digest.

Rationale for the Analytical Approach

The analytical workflow for N2-Et-dG quantification is designed to be a self-validating system. The key steps include:

-

DNA Isolation: High-purity DNA is essential to minimize interference from other cellular components.

-

Reductive Stabilization: As N2-ethylidene-2'-deoxyguanosine is unstable, a reduction step using NaBH₄ or NaBH₃CN is crucial to convert it to the stable N2-Et-dG for accurate quantification.[6]

-

Enzymatic Hydrolysis: The DNA is digested into its constituent deoxynucleosides to release N2-Et-dG for analysis.

-

Isotope Dilution: A stable isotope-labeled internal standard, such as [¹⁵N₅]N2-ethyl-dG, is added at the beginning of the sample preparation.[10] This standard co-elutes with the analyte and is distinguished by its higher mass. By comparing the peak areas of the analyte and the internal standard, accurate quantification can be achieved, correcting for any sample loss during preparation and variations in instrument response.

-

LC-MS/MS Analysis: The digested sample is separated by liquid chromatography, and the eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard, ensuring high specificity.

Experimental Protocol: Quantification of N2-Et-dG in Human Leukocyte DNA

This protocol is a synthesis of established methodologies for the quantification of N2-Et-dG.[6][8][9][11]

Materials and Reagents:

-

DNA isolation kit

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

-

Nuclease P1

-

Alkaline phosphatase

-

[¹⁵N₅]this compound internal standard

-

LC-MS grade water and acetonitrile

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

DNA Isolation: Isolate genomic DNA from human leukocytes using a commercial DNA isolation kit according to the manufacturer's instructions. Quantify the DNA using a spectrophotometer.

-

Sample Preparation:

-

To 10-50 µg of DNA, add a known amount of [¹⁵N₅]N2-ethyl-dG internal standard.

-

Add NaBH₃CN or NaBH₄ to a final concentration of ~10 mg/mL.

-

Incubate at 37°C for 1-2 hours to reduce the N2-ethylidene-dG adduct.

-

-

Enzymatic Digestion:

-

Add nuclease P1 and incubate at 37°C for 2 hours.

-

Adjust the pH to ~8.0 with Tris buffer.

-

Add alkaline phosphatase and incubate at 37°C for an additional 2 hours.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the DNA digest onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the deoxynucleosides, including N2-Et-dG, with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the following transitions:

-

-

Quantification:

-

Generate a calibration curve using known amounts of N2-Et-dG standard and a fixed amount of the internal standard.

-

Calculate the amount of N2-Et-dG in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Express the results as the number of adducts per 10⁶ or 10⁷ normal deoxynucleosides.

-

Diagram of the N2-Et-dG Quantification Workflow

Caption: Experimental workflow for the quantification of N2-Et-dG.

Quantitative Data on this compound Levels

The quantification of N2-Et-dG in human populations has provided valuable insights into the impact of alcohol consumption on DNA damage. The following table summarizes representative data from studies that have measured this adduct in human samples.

| Population | Sample Type | Condition | N2-Et-dG Levels (adducts per 10⁷ dG) | Reference |

| European Adults | Leukocyte DNA | Non-drinkers | 26.9 ± 30.4 | [8] |

| European Adults | Leukocyte DNA | Drinkers | 52.7 ± 87.7 | [8] |

| Healthy Male Volunteers | Leukocyte DNA | Before alcohol consumption (0h) | 3.46 ± 2.19 | [11] |

| Healthy Male Volunteers | Leukocyte DNA | 3-5h after alcohol consumption | 3.51 ± 2.10 | [11] |

| Healthy Male Volunteers | Leukocyte DNA | 24h after alcohol consumption | 3.68 ± 2.07 | [11] |

| Healthy Male Volunteers | Leukocyte DNA | 48h after alcohol consumption | 3.56 ± 2.11 | [11] |

| Healthy Volunteers | Oral Cell DNA | Before alcohol exposure | 0.13 | [5] |

| Healthy Volunteers | Oral Cell DNA | After alcohol exposure | 20.8 | [5] |

Data are presented as mean ± standard deviation or as an average value.

These data clearly demonstrate a correlation between alcohol consumption and increased levels of N2-Et-dG, particularly in readily accessible tissues like oral cells.[5][8] The inter-individual variability observed in leukocyte DNA suggests that genetic factors, such as polymorphisms in alcohol-metabolizing enzymes, may influence an individual's susceptibility to acetaldehyde-induced DNA damage.

Cellular Response to this compound

The presence of N2-Et-dG in the genome triggers cellular DNA damage response and repair mechanisms. While the precise repair pathway for N2-Et-dG is not fully elucidated, the base excision repair (BER) pathway is known to be involved in the removal of various small DNA adducts and is a likely candidate.[12]

If the adduct is not repaired before DNA replication, the replication machinery may stall. To overcome this block, cells can employ translesion synthesis (TLS) polymerases.[13] These specialized polymerases have a more open active site, allowing them to accommodate bulky or modified bases in the template strand. However, this comes at the cost of reduced fidelity, which can lead to the introduction of mutations.[13] The interplay between DNA repair and TLS determines the ultimate fate of the cell, which can range from successful repair to the fixation of mutations, potentially initiating carcinogenesis.

Diagram of Cellular Response to N2-Et-dG

Caption: Cellular pathways responding to N2-Et-dG DNA damage.

Conclusion

This compound serves as a critical molecular link between alcohol consumption and the initiation of carcinogenesis. Its stable chemical structure and direct formation from acetaldehyde make it an excellent biomarker for assessing alcohol-related DNA damage. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its reliable quantification in human samples. Understanding the structural and mechanistic aspects of N2-Et-dG formation and its biological consequences is paramount for researchers and clinicians working to unravel the mechanisms of alcohol-induced cancers and for developing strategies for prevention and risk assessment. The continued investigation into the cellular processing of this adduct will undoubtedly provide further insights into the complex interplay between environmental exposures, DNA damage, and human health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C12H17N5O4 | CID 135742144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of acetaldehyde derived N(2)-ethyl-2'-deoxyguanosine in human leukocyte DNA following alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 13. DNA Polymerase η Promotes the Transcriptional Bypass of N2-Alkyl-2′-deoxyguanosine Adducts in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation Mechanism of N²-Ethyl-2'-deoxyguanosine from Acetaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Acetaldehyde, the primary metabolite of ethanol, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), primarily due to its ability to form covalent adducts with DNA.[1] Understanding the formation of these adducts is critical for elucidating the mechanisms of alcohol-associated carcinogenesis and for developing biomarkers of exposure and risk. This guide provides a detailed technical overview of the formation mechanism of N²-Ethyl-2'-deoxyguanosine (N²-Et-dG), a stable and mutagenic DNA lesion derived from acetaldehyde. We will explore the core chemical reactions, the properties of the key intermediates, the biological consequences of adduct formation, and the established experimental protocols for its synthesis and detection. The narrative emphasizes the causality behind mechanistic steps and analytical choices, providing a robust framework for professionals in the field.

Section 1: Introduction - Acetaldehyde as a Genotoxic Agent

Acetaldehyde is a highly reactive aldehyde encountered from both environmental sources, such as tobacco smoke, and as an endogenous product of cellular metabolism.[2] Its most significant endogenous source is the oxidation of ethanol, a process catalyzed by alcohol dehydrogenase (ADH).[3] Acetaldehyde is subsequently detoxified to acetate by aldehyde dehydrogenase 2 (ALDH2).[3] However, high concentrations of ethanol or genetic polymorphisms resulting in less active ALDH2 can lead to the accumulation of acetaldehyde, significantly increasing the risk of DNA damage.[4][5]

The genotoxicity of acetaldehyde is primarily driven by its electrophilic nature, allowing it to react with nucleophilic sites in cellular macromolecules, most notably DNA.[6] This reaction leads to the formation of DNA adducts—covalent modifications of the DNA base—which can disrupt normal cellular processes like replication and transcription, leading to mutations and genomic instability, hallmarks of cancer.[7][8] The major adduct formed from acetaldehyde's reaction with DNA is an unstable lesion on the deoxyguanosine base, which can be converted to a more stable form, N²-Ethyl-2'-deoxyguanosine. This process serves as a direct molecular link between alcohol consumption and carcinogenesis.[9]

Section 2: The Core Formation Mechanism of N²-Ethyl-2'-deoxyguanosine

The formation of N²-Et-dG from acetaldehyde and deoxyguanosine (dG) is a two-step process involving the initial formation of an unstable Schiff base, followed by its reduction to a stable secondary amine.

Step 1: Nucleophilic Attack and Schiff Base Formation

The process begins with the nucleophilic attack of the exocyclic N²-amino group of deoxyguanosine on the electrophilic carbonyl carbon of acetaldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group. The resulting intermediate, a carbinolamine, is unstable and rapidly dehydrates to form an imine, commonly known as a Schiff base.[10][11]

The product of this initial reaction is N²-ethylidene-2'-deoxyguanosine (N²-ethylidene-dG).[1][12] This adduct is characterized by a double bond between the N² nitrogen of guanine and the ethylidene carbon from acetaldehyde.

Caption: Step 1: Formation of the N²-ethylidene-dG Schiff Base.

A critical feature of the N²-ethylidene-dG adduct is its instability. As a free nucleoside, it has a half-life of approximately 5 minutes.[13] While it is more stable within the context of a DNA duplex, its reversible nature makes direct detection and study challenging.[1][5]

Step 2: Reduction to a Stable Adduct

The unstable C=N double bond of the Schiff base can be readily reduced to a stable C-N single bond. This reduction converts the imine into a stable secondary amine, yielding N²-Ethyl-2'-deoxyguanosine (N²-Et-dG) .[14]

This conversion can occur endogenously through cellular reducing agents, although this is considered a minor pathway.[15] More significantly for analytical and experimental purposes, the reduction can be achieved chemically using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[6][12] NaBH₃CN is particularly effective because it selectively reduces protonated imines at neutral pH, conditions under which it will not reduce aldehydes or ketones, thus preventing unwanted side reactions.

Caption: Step 2: Reduction to the stable N²-Ethyl-dG adduct.

The resulting N²-Et-dG adduct is chemically stable in aqueous solutions and under the conditions used for DNA synthesis and analysis.[1] This stability makes it an excellent surrogate marker for the presence of the initial, unstable N²-ethylidene-dG lesion.

Overall Formation Pathway

The complete mechanism illustrates a direct pathway from a common metabolite to a stable, mutagenic DNA lesion.

Caption: Overall pathway from acetaldehyde to N²-Ethyl-dG.

Section 3: Physicochemical Properties and Stability

The distinct chemical natures of N²-ethylidene-dG and N²-Et-dG dictate their biological roles and analytical handling. The primary difference lies in the bond connecting the ethyl moiety to the guanine base, which has profound implications for stability and structure.

| Property | N²-ethylidene-2'-deoxyguanosine | N²-Ethyl-2'-deoxyguanosine |

| Bond to Guanine | Imine (Schiff Base, C=N) | Secondary Amine (C-N) |

| Chemical Stability | Highly unstable, reversible.[1][13] | Stable, non-reversible.[1] |

| Half-life (nucleoside) | ~ 5 minutes at neutral pH.[13] | Stable in aqueous solution.[1] |

| Biological Role | Transient, initial DNA lesion.[1] | Persistent, stable mutagenic lesion.[6] |

| Analytical Use | Measured indirectly via its reduction product.[6] | Direct quantification standard and biomarker.[15] |

The presence of the N²-ethyl group on dG protrudes into the minor groove of the DNA double helix. While it does not grossly distort the helix, it can interfere with the function of DNA polymerases, leading to replication errors.[1]

Section 4: Biological Consequences of N²-Et-dG Formation

The formation and persistence of N²-Et-dG in the genome can have severe biological consequences.

-

Transcriptional and Replicative Blockage: The N²-Et-dG lesion acts as a significant block to translesion DNA synthesis.[16] Studies have shown that its presence can stall or halt the progression of DNA polymerases, potentially leading to collapsed replication forks and double-strand breaks.[6][17]

-

Mutagenicity: When polymerases do manage to bypass the lesion, they often do so in an error-prone manner. N²-Et-dG is known to induce a specific mutational signature, primarily causing frameshift deletions and G:C to T:A transversions in human cells.[6][16] These types of mutations are frequently observed in genes associated with cancer development.

-

Role in Carcinogenesis: The accumulation of N²-Et-dG adducts provides a direct mechanistic link between acetaldehyde exposure (e.g., from chronic alcohol consumption) and an increased risk of cancers, particularly in the upper aerodigestive tract.[2][3] The mutagenic potential of this adduct can lead to the inactivation of tumor suppressor genes or the activation of oncogenes.

-

DNA Repair: Cells have evolved multiple DNA repair pathways to counteract the threat of adducts like N²-Et-dG. The Fanconi anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR) have all been identified as critical for repairing acetaldehyde-induced DNA damage.[7] Deficiencies in these repair pathways can exacerbate the genomic instability caused by acetaldehyde exposure.

Section 5: Experimental Protocols and Methodologies

The study of N²-Et-dG requires robust methods for its synthesis (as an analytical standard) and its detection in biological samples. The instability of its precursor, N²-ethylidene-dG, is a key consideration in experimental design.

Protocol 1: In Vitro Synthesis and Stabilization of N²-Et-dG

This protocol describes the reaction of deoxyguanosine with acetaldehyde and subsequent reductive stabilization to produce N²-Et-dG for use as a reference standard.

Materials:

-

2'-deoxyguanosine (dG)

-

Acetaldehyde (freshly opened or distilled)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

HPLC system with a C18 column

Methodology:

-

Reaction Setup: Dissolve 2'-deoxyguanosine in the phosphate buffer to a final concentration of 10 mM.

-

Acetaldehyde Addition: Add a 10-fold molar excess of acetaldehyde to the dG solution.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours to allow for the formation of the N²-ethylidene-dG Schiff base. The reaction should be performed in a sealed vial to prevent the evaporation of acetaldehyde.

-

Reductive Stabilization: Add a 20-fold molar excess of sodium cyanoborohydride (NaBH₃CN) to the reaction mixture.

-

Causality Note: NaBH₃CN is the reagent of choice because it is a weak reducing agent that is stable at neutral pH and selectively reduces the protonated imine of the Schiff base without affecting the acetaldehyde starting material.[18]

-

-

Reduction Reaction: Continue the incubation at 37°C overnight (12-16 hours) to ensure complete reduction of the Schiff base to N²-Et-dG.

-

Purification: Purify the N²-Et-dG product from the reaction mixture using reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the collected fractions using LC-MS/MS and NMR spectroscopy by comparing with published spectral data.[13][19]

Protocol 2: Detection of Acetaldehyde Adducts in DNA Samples by LC-MS/MS

This protocol outlines the workflow for quantifying N²-ethylidene-dG in a biological DNA sample by converting it to stable N²-Et-dG for highly sensitive mass spectrometry analysis.[12]

References

- 1. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]

- 2. Molecular Mechanisms of Acetaldehyde-Mediated Carcinogenesis in Squamous Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of acetaldehyde-derived DNA adducts due to alcohol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The (DNA) Damaging Effects of Alcohol – Yale Scientific Magazine [yalescientific.org]

- 5. Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Genetic controls of DNA damage avoidance in response to acetaldehyde in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 9. academic.oup.com [academic.oup.com]

- 10. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 11. researchgate.net [researchgate.net]

- 12. Sequence distribution of acetaldehyde-derived N2-ethyl-dG adducts along duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Time course of DNA adduct formation in peripheral blood granulocytes and lymphocytes after drinking alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Studies of the reaction of acetaldehyde with deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N²-Ethyl-2'-deoxyguanosine in Ethanol-Induced Carcinogenesis: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic ethanol consumption is a major risk factor for various cancers, particularly those of the upper aerodigestive tract, liver, and colorectum.[1][2] The carcinogenic properties of ethanol are not attributed to the molecule itself, but primarily to its primary metabolite, acetaldehyde.[1][2][3][4] Acetaldehyde is a genotoxic compound that covalently binds to DNA, forming a variety of DNA adducts. These adducts disrupt the normal structure and function of DNA, leading to mutations that can initiate and promote cancer development.

This technical guide focuses on N²-Ethyl-2'-deoxyguanosine (N²-Et-dG), a stable secondary DNA adduct derived from the initial reaction of acetaldehyde with deoxyguanosine. We will explore the biochemical pathways of its formation, its mutagenic consequences, its critical role as a biomarker for assessing alcohol-related cancer risk, and the state-of-the-art methodologies for its detection and quantification. This document is designed to provide researchers, clinicians, and drug development professionals with a comprehensive understanding of N²-Et-dG's significance in the pathology of ethanol-induced cancers.

The Biochemical Pathway: From Ethanol to a Stable DNA Adduct

The journey from the consumption of an alcoholic beverage to the formation of a potentially carcinogenic DNA lesion is a multi-step biochemical process. Understanding this pathway is fundamental to appreciating the role of N²-Et-dG.

Ethanol Metabolism and Acetaldehyde Generation

Upon consumption, ethanol is primarily metabolized in the liver. The principal pathway involves two key enzymatic steps:

-

Oxidation of Ethanol to Acetaldehyde: This is catalyzed mainly by alcohol dehydrogenase (ADH) in the cytosol. A secondary pathway, the Microsomal Ethanol-Oxidizing System (MEOS) , involving cytochrome P450 2E1 (CYP2E1) , becomes more significant with chronic alcohol consumption.[1][5]

-

Oxidation of Acetaldehyde to Acetate: Acetaldehyde is subsequently detoxified by aldehyde dehydrogenase (ALDH) , with the mitochondrial isoform ALDH2 being the most crucial enzyme for this process.[5][6]

The critical juncture in this pathway is the transient accumulation of acetaldehyde. This molecule is highly reactive and can escape detoxification, especially in cases of heavy drinking or genetic impairment of ALDH2 activity.[5]

The Formation of N²-Ethylidene-dG and its Conversion to N²-Et-dG

Acetaldehyde, as a potent electrophile, readily attacks the nucleophilic centers in DNA. Its primary target is the exocyclic amino group (N²) of guanine residues.[2]

-

Schiff Base Formation: Acetaldehyde reacts with the N² position of a deoxyguanosine (dG) base within the DNA strand to form a Schiff base, creating an unstable adduct known as N²-ethylidene-2'-deoxyguanosine (N²-ethylidene-dG) .[5][7][8] While this initial adduct is unstable as a free nucleoside, it exhibits relative stability when incorporated within the DNA double helix.[6][9][10]

-

Reduction to a Stable Adduct: The N²-ethylidene-dG adduct can be chemically reduced in vivo to form the much more stable N²-Ethyl-2'-deoxyguanosine (N²-Et-dG) .[2][8] This reduction step is critical because the stability of N²-Et-dG allows it to persist in the DNA, making it a reliable long-term marker of acetaldehyde exposure.[2][7] This same chemical principle is exploited for its analytical measurement, as will be detailed in Section 3.

Figure 1: Metabolic and adduct formation pathway from ethanol to N²-Ethyl-dG.

The Critical Impact of ALDH2 Genetic Polymorphisms

The efficiency of acetaldehyde clearance is genetically determined. A significant portion of the East Asian population (~40%) possesses a single nucleotide polymorphism in the ALDH2 gene, known as ALDH2*2 (or rs671).[5][6] This allele encodes a catalytically inactive enzyme subunit.[6]

-

Heterozygotes (ALDH21/2): These individuals have dramatically reduced ALDH2 activity.

-

Homozygotes (ALDH22/2): These individuals have virtually no ALDH2 activity.[5]

As a result, individuals with the ALDH2*2 allele experience significantly higher and more prolonged levels of acetaldehyde accumulation after alcohol consumption. This directly correlates with a substantially increased risk of forming N²-ethylidene-dG and, consequently, higher levels of the stable N²-Et-dG adduct.[9][10][11] This genetic variance provides a powerful natural experiment confirming the causal link between acetaldehyde, DNA adducts, and cancer risk, particularly for esophageal cancer.[1]

Mutagenic Consequences and Role in Carcinogenesis

The presence of N²-Et-dG within the DNA sequence is not benign. It acts as a lesion that can interfere with fundamental cellular processes, leading to genetic mutations that underpin carcinogenesis.

Disruption of DNA Replication and Induction of Mutations

The N²-Et-dG adduct, located in the minor groove of the DNA helix, presents a physical obstacle to the DNA replication machinery.[7]

-

Replication Blockage: The adduct can stall or block translesion DNA synthesis, which can lead to the collapse of replication forks and cell death if not repaired.[5][12]

-

Mutagenic Bypass: If the replication machinery does bypass the lesion, it is often done in an error-prone manner. Studies have shown that N²-Et-dG can lead to specific types of mutations:

These mutations, if they occur in critical regions of the genome such as tumor suppressor genes (e.g., p53) or oncogenes (e.g., KRAS), can provide a cell with a selective growth advantage, representing an early step in the multi-stage process of cancer development.

Figure 2: Consequences of the N²-Ethyl-dG adduct on DNA replication and mutagenesis.

DNA Repair Mechanisms

The cell possesses multiple DNA repair pathways to counteract such damage. While the specific repair of N²-Et-dG is not as extensively characterized as other adducts, it is likely handled by general-purpose pathways that recognize distortions in the DNA helix. These may include:

-

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky lesions that distort the DNA double helix.

-

Base Excision Repair (BER): This pathway typically handles smaller, non-helix-distorting base modifications.

However, chronic exposure to alcohol can lead to the formation of adducts at a rate that overwhelms the cellular repair capacity, leading to the accumulation of mutations and an increased risk of cancer.

N²-Et-dG as a Biomarker: Detection and Quantification

The stability of N²-Et-dG and its direct link to acetaldehyde exposure make it an excellent biomarker for quantifying alcohol-related DNA damage.[4][16][17] Its measurement in accessible human samples (e.g., blood, oral cells) can provide invaluable data for epidemiological studies, risk assessment, and clinical monitoring.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The most sensitive and specific method for the quantification of N²-Et-dG is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[2][4][16][18] This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

The analytical strategy hinges on the conversion of the total pool of N²-ethylidene-dG (the initial, unstable adduct) into the stable N²-Et-dG form for reliable measurement.[2][7][19]

Quantitative Data from Human Studies

Numerous studies have successfully applied this methodology to demonstrate a clear link between alcohol consumption and N²-Et-dG levels.

| Study Population | Sample Type | Key Finding | Reference |

| European Drinkers vs. Abstainers | Leukocyte DNA | Drinkers had significantly higher levels of N²-Et-dG (5,270 fmol/µmol dGuo) compared to non-drinkers (2,690 fmol/µmol dGuo). | [4][16] |

| Heavy Drinkers (Europe) | Leukocyte DNA | A significant dose-dependent trend was observed between the amount of alcohol consumed and N²-Et-dG levels. | [4][16] |

| Rhesus Monkeys (Lifetime Exposure) | Oral Mucosa DNA | Alcohol-exposed animals showed significantly higher N²-Et-dG levels in oral mucosa compared to controls. | [20] |

| Japanese Alcoholics (by ALDH2 Genotype) | Lymphocyte DNA | Patients with the inactive ALDH21/2 genotype had significantly higher levels of acetaldehyde-derived DNA adducts. | [1] |

| Human Volunteers (Acute Exposure) | Oral Cell DNA | N²-Et-dG levels increased up to 100-fold within 4 hours after administration of low doses of ethanol. | [8] |

Experimental Protocol: Quantification of N²-Et-dG in Human Leukocyte DNA by LC-MS/MS

This protocol provides a self-validating system for the accurate measurement of N²-Et-dG, incorporating a stable isotope-labeled internal standard for precise quantification.

Objective: To quantify the levels of N²-Et-dG in DNA isolated from human leukocytes.

Core Principle: DNA is enzymatically hydrolyzed to individual deoxyribonucleosides. During this hydrolysis, the unstable N²-ethylidene-dG is chemically reduced to the stable N²-Et-dG using sodium cyanoborohydride (NaBH₃CN). A known amount of a heavy-isotope labeled internal standard, [¹⁵N₅]N²-ethyl-dG, is added to account for any sample loss during processing and variations in ionization efficiency. The resulting mixture is then analyzed by LC-MS/MS.[19][21][22]

Materials:

-

Isolated leukocyte DNA (0.1-0.5 mg)

-

[¹⁵N₅]N²-ethyl-dG internal standard solution

-

Sodium cyanoborohydride (NaBH₃CN)

-

DNase I, Nuclease P1 (or Phosphodiesterase I), Alkaline Phosphatase

-

Tris-HCl buffer, MgCl₂

-

Solid Phase Extraction (SPE) C18 cartridges

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade)

-

Ultrapure water

Methodology:

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add 100-500 µg of DNA dissolved in buffer.

-

Spike the sample with a known amount of [¹⁵N₅]N²-ethyl-dG internal standard (e.g., 250 fmol). The causality here is critical: adding the internal standard at the very beginning ensures it undergoes the exact same processing as the analyte, providing the most accurate correction for experimental variability.

-

Add NaBH₃CN (final concentration ~10 mg/mL). This is the key step to convert all N²-ethylidene-dG to N²-Et-dG for total adduct measurement.[19]

-

-

Enzymatic Hydrolysis:

-

Add DNase I and incubate at 37°C for 2 hours to digest the DNA into smaller oligonucleotides.

-

Add Nuclease P1 and Alkaline Phosphatase. Continue incubation at 37°C for 2-4 hours (or overnight) to complete the hydrolysis to single deoxyribonucleosides.

-

-

Sample Cleanup (Solid Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the DNA hydrolysate onto the cartridge. The hydrophobic C18 stationary phase will retain the deoxyribonucleosides while salts and other polar impurities are washed away.

-

Wash the cartridge with water to remove residual salts.

-

Elute the deoxyribonucleosides (including N²-Et-dG and the internal standard) with methanol.

-

Dry the eluate under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a C18 analytical column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). The gradient is designed to separate N²-Et-dG from other nucleosides and isomers.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection (Selected Reaction Monitoring - SRM): Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

-

N²-Et-dG: m/z 296.1 → 180.1 (corresponding to the parent ion and the fragment ion after loss of the deoxyribose sugar).[23]

-

[¹⁵N₅]N²-Et-dG (Internal Standard): m/z 301.1 → 185.1 (the +5 Da shift due to the heavy isotopes).

-

-

The specificity of monitoring both the parent and a specific fragment ion provides an extremely high degree of confidence in the identification of the analyte.

-

-

Quantification:

-

Generate a calibration curve using known amounts of N²-Et-dG standard and a fixed amount of the internal standard.

-

Calculate the ratio of the peak area of the analyte (N²-Et-dG) to the peak area of the internal standard ([¹⁵N₅]N²-Et-dG) in the unknown samples.

-

Determine the absolute amount of N²-Et-dG in the sample by comparing this ratio to the calibration curve.

-

Normalize the result to the total amount of dG in the sample (which can be measured from the same run via a UV detector or a separate MS transition) to report the final value as adducts per 10⁷ or 10⁸ normal nucleosides.

-

Figure 3: Experimental workflow for the quantification of N²-Et-dG by LC-MS/MS.

Implications for Drug Development and Public Health

The robust understanding of N²-Et-dG's role in carcinogenesis opens several avenues for intervention and therapeutic development.

-

Chemoprevention: For high-risk individuals (e.g., heavy drinkers with ALDH2 deficiency), strategies could be developed to either accelerate acetaldehyde detoxification or to intercept its reaction with DNA.

-

Targeted Therapies: While challenging, developing inhibitors that specifically block the repair of N²-Et-dG could be a synthetic lethality approach in certain cancer types that are heavily reliant on specific DNA repair pathways.

-

Biomarker-Driven Clinical Trials: N²-Et-dG levels could be used as a surrogate endpoint in clinical trials for chemopreventive agents, allowing for a more rapid assessment of a drug's efficacy in reducing DNA damage.

Conclusion and Future Directions

N²-Ethyl-2'-deoxyguanosine stands as a key molecular link between ethanol consumption and the genetic mutations that drive cancer. Its formation is a direct consequence of exposure to acetaldehyde, the primary carcinogenic metabolite of ethanol. The stability of N²-Et-dG, coupled with advanced analytical techniques like LC-MS/MS, has established it as a reliable and quantifiable biomarker of alcohol-induced DNA damage.

Future research should continue to explore the precise DNA repair pathways responsible for its removal, which could unveil new therapeutic targets. Furthermore, expanding the use of N²-Et-dG quantification in large-scale epidemiological and clinical studies will further refine our understanding of alcohol-associated cancer risk and aid in the development of personalized prevention and treatment strategies.

References

- 1. josorge.com [josorge.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DNA adducts from acetaldehyde: implications for alcohol-related carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of acetaldehyde-derived DNA adducts due to alcohol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]

- 8. mdpi.com [mdpi.com]

- 9. Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Miscoding potential of the N2-ethyl-2'-deoxyguanosine DNA adduct by the exonuclease-free Klenow fragment of Escherichia coli DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. experts.umn.edu [experts.umn.edu]

- 17. Detection of an alcohol-associated cancer marker by single-molecule quantum sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of acetaldehyde derived N(2)-ethyl-2'-deoxyguanosine in human leukocyte DNA following alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Increased levels of the acetaldehyde-derived DNA adduct N 2-ethyldeoxyguanosine in oral mucosa DNA from Rhesus monkeys exposed to alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Identification of an acetaldehyde adduct in human liver DNA and quantitation as N2-ethyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Biological significance of N2-Ethyl-2'-deoxyguanosine DNA adducts.

An In-depth Technical Guide on the Biological Significance of N2-Ethyl-2'-deoxyguanosine DNA Adducts

Authored by: Gemini, Senior Application Scientist

Abstract

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. Among the various adducts, this compound (N2-Et-dG) represents a significant lesion induced by exposure to ethylating agents found in environmental pollutants, tobacco smoke, and certain industrial chemicals. This guide provides a comprehensive technical overview of the biological significance of N2-Et-dG, from its chemical formation and mutagenic potential to its recognition by cellular DNA repair machinery and its role as a biomarker in cancer risk assessment. We will delve into the mechanistic details of how N2-Et-dG disrupts the fidelity of DNA replication, leading to specific mutational signatures, and discuss the state-of-the-art methodologies for its detection and quantification in biological samples. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, oncology, and molecular biology.

Introduction: The Central Role of DNA Adducts in Carcinogenesis

DNA, the blueprint of life, is under constant assault from both endogenous and exogenous agents that can modify its chemical structure. These modifications, known as DNA adducts, can interfere with the normal processes of DNA replication and transcription, leading to mutations if not repaired. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a hallmark of cancer development.

Ethylating agents are a class of carcinogens that covalently bind an ethyl group to nucleophilic sites on DNA bases. One of the major adducts formed is this compound (N2-Et-dG), where an ethyl group is attached to the exocyclic amino group of guanine. While other ethylated adducts are formed, N2-Et-dG is of particular interest due to its relative stability and its potent miscoding properties during DNA synthesis.

Formation and Chemical Properties of this compound

Sources of Ethylating Agents

Exposure to ethylating agents is widespread and can occur through various environmental and lifestyle factors. Key sources include:

-

Tobacco Smoke: A significant source of N-nitrosamines, which are metabolized to ethylating species.

-

Industrial Chemicals: Vinyl chloride and other industrial monomers can be metabolized to form agents that ethylate DNA.

-

Dietary Components: Certain foods and beverages may contain low levels of ethylating agents or their precursors.

-

Endogenous Processes: S-adenosylmethionine, a universal methyl donor in the body, can also erroneously transfer an ethyl group, although this is a minor pathway for ethylation.

Mechanism of N2-Et-dG Formation

Ethylating agents, often in the form of electrophilic ethyl diazonium ions or similar reactive intermediates, attack the electron-rich centers in DNA. The N2 position of guanine is a primary target for these electrophiles.

Caption: Formation of this compound adduct.

Biological Consequences of N2-Et-dG Adducts

The presence of an ethyl group on the N2 position of guanine has profound implications for the structure and function of DNA.

Mutagenic Potential and Miscoding

The N2-Et-dG adduct is a potent premutagenic lesion. During DNA replication, the ethyl group in the minor groove can interfere with the normal Watson-Crick base pairing. DNA polymerases can misinterpret the adducted guanine and preferentially incorporate thymine (T) instead of cytosine (C) opposite the lesion. This misincorporation, if not repaired before the next round of replication, results in a G•C to A•T transition mutation. This specific mutational signature is frequently observed in tumors associated with exposure to ethylating carcinogens.

Caption: Mutagenic pathway of this compound.

Impact on Transcription

The presence of N2-Et-dG in the coding strand of a gene can also disrupt transcription. RNA polymerase may stall at the site of the adduct, leading to truncated transcripts and reduced gene expression. Alternatively, the polymerase may bypass the lesion, potentially incorporating an incorrect nucleotide into the mRNA, which could result in a mutated protein.

Cellular Repair of N2-Et-dG Adducts

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. The primary pathway responsible for the removal of bulky adducts like N2-Et-dG is Nucleotide Excision Repair (NER).

Nucleotide Excision Repair (NER)

NER is a versatile repair system that recognizes and removes a wide range of DNA lesions that distort the DNA helix. The process can be broadly divided into two sub-pathways:

-

Global Genome NER (GG-NER): Scans the entire genome for lesions.

-

Transcription-Coupled NER (TC-NER): Specifically repairs lesions in the transcribed strand of active genes.

The core steps of NER are:

-

Damage Recognition: The lesion is recognized by a complex of proteins, including the XPC-RAD23B complex in GG-NER or by a stalled RNA polymerase in TC-NER.

-

DNA Unwinding: The DNA around the lesion is unwound by the helicase activity of the TFIIH complex.

-

Dual Incision: The damaged strand is cleaved on both sides of the adduct by the endonucleases XPG (3' incision) and XPF-ERCC1 (5' incision).

-

Excision: The oligonucleotide containing the adduct is removed.

-

DNA Synthesis: The resulting gap is filled in by DNA polymerase using the undamaged strand as a template.

-

Ligation: The final nick is sealed by DNA ligase.

Caption: The Nucleotide Excision Repair (NER) pathway.

Analytical Methodologies for N2-Et-dG Detection

Accurate quantification of N2-Et-dG adducts in biological samples is crucial for assessing exposure to ethylating agents and for understanding their role in carcinogenesis. Several highly sensitive and specific methods have been developed for this purpose.

Mass Spectrometry-Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of DNA adducts.

Experimental Protocol: LC-MS/MS Quantification of N2-Et-dG

-

DNA Isolation: Isolate high-purity DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.

-

DNA Hydrolysis: Enzymatically hydrolyze the DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Remove proteins and other macromolecules, often by ultrafiltration.

-

LC Separation: Inject the hydrolysate onto a reverse-phase C18 liquid chromatography column to separate N2-Et-dG from the normal deoxynucleosides.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. N2-Et-dG is detected using selected reaction monitoring (SRM) for high specificity and sensitivity. The transition from the protonated molecular ion [M+H]+ to a specific product ion (e.g., the ethylated guanine base) is monitored.

-

Quantification: The amount of N2-Et-dG is quantified by comparing its peak area to that of a stable isotope-labeled internal standard (e.g., [13C,15N]-N2-Et-dG) that is spiked into the sample prior to hydrolysis.

Immunoassays

Antibody-based methods, such as enzyme-linked immunosorbent assay (ELISA) and immunoslot blot, can also be used for the detection of N2-Et-dG. These methods rely on polyclonal or monoclonal antibodies that specifically recognize the adduct. While generally less sensitive and specific than LC-MS/MS, immunoassays can be useful for high-throughput screening of large numbers of samples.

Data Presentation: Comparative Sensitivity of Detection Methods

| Method | Limit of Detection (adducts per 10^8 nucleotides) | Specificity | Throughput |

| LC-MS/MS | 0.1 - 1 | Very High | Low to Medium |

| ELISA | 10 - 100 | Moderate to High | High |

| Immunoslot Blot | 1 - 10 | Moderate to High | Medium |

N2-Et-dG as a Biomarker

The levels of N2-Et-dG in DNA from surrogate tissues, such as white blood cells, can serve as a biomarker of exposure to ethylating carcinogens. Furthermore, the presence of this adduct in tumor tissue can provide insights into the etiology of the cancer. For example, elevated levels of N2-Et-dG have been found in the lung tissue of smokers compared to non-smokers, linking tobacco smoke exposure to a specific molecular event in carcinogenesis.

Conclusion and Future Directions

This compound is a biologically significant DNA adduct that plays a direct role in the mutagenic and carcinogenic effects of ethylating agents. Its ability to cause G•C to A•T transition mutations underscores its importance in the initiation of cancer. The cellular response to this adduct, primarily through the NER pathway, is a critical determinant of an individual's susceptibility to the carcinogenic effects of ethylating agents.

Future research in this field will likely focus on:

-

Developing even more sensitive analytical methods to detect N2-Et-dG at ultra-trace levels.

-

Investigating the interplay between different DNA repair pathways in the removal of N2-Et-dG.

-

Elucidating the role of individual genetic variations in DNA repair genes (polymorphisms) on the susceptibility to N2-Et-dG-induced carcinogenesis.

-

Validating N2-Et-dG as a predictive biomarker for cancer risk and for monitoring the efficacy of chemopreventive interventions.

A deeper understanding of the biological significance of N2-Et-dG will continue to inform our strategies for cancer prevention and therapy.

A Technical Guide to N2-Ethyl-2'-deoxyguanosine as a Quantitative Biomarker of DNA Damage

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The assessment of DNA damage is a critical component of toxicology, clinical research, and pharmaceutical development. DNA adducts, which are covalent modifications of DNA, serve as direct physical evidence of exposure to genotoxic agents and the ensuing molecular damage. Among these, N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) has emerged as a significant and quantifiable biomarker. This guide provides a comprehensive technical overview of N2-Et-dG, covering its formation, biological implications, and the gold-standard analytical methodologies for its detection. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical, field-proven insights to equip researchers with the knowledge to effectively utilize N2-Et-dG as an indicator of DNA damage.

Section 1: The Chemical Biology of this compound

Introduction to DNA Adducts

DNA adducts are segments of DNA that have become covalently bound to a cancer-causing chemical. This process can lead to the development of mutations and ultimately cancer. The quantification of specific DNA adducts provides a direct measure of genotoxic exposure and can serve as a valuable biomarker for assessing cancer risk and the efficacy of preventative or therapeutic interventions.

Formation of this compound

This compound is primarily formed from exposure to ethylating agents. A prominent precursor is acetaldehyde, the primary metabolite of ethanol.[1][2] Acetaldehyde is a known carcinogen and is implicated in cancers associated with alcohol consumption.[1][3] It reacts with the exocyclic amino group (N2) of deoxyguanosine (dG) in DNA to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG).[4][5] While N2-ethylidene-dG is relatively stable within the DNA duplex, it is unstable at the nucleoside level, making direct measurement challenging.[6][7]

For robust analytical quantification, N2-ethylidene-dG is chemically reduced to the stable N2-Et-dG form using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) during the DNA isolation and hydrolysis process.[1][6][8] This conversion allows for accurate and reproducible measurement, reflecting the initial amount of the acetaldehyde-induced lesion.[9]

Figure 1: Formation and stabilization of N2-Ethyl-dG.

Biological Consequences: Mutagenesis and Carcinogenesis

The presence of N2-Et-dG in DNA is not benign. The ethyl group at the N2 position protrudes into the minor groove of the DNA helix, which can interfere with the machinery of DNA replication and transcription.[10] While some specialized "bypass" DNA polymerases, like polymerase η, can accurately replicate past the N2-Et-dG lesion, replicative polymerases such as polymerase α are strongly blocked.[11][12] This blockage can stall replication, potentially leading to cell death or chromosomal instability. If the lesion is bypassed incorrectly, it can result in mutations, including single base deletions and transversions.[2] Such mutations in critical genes, like tumor suppressor genes, can contribute to the initiation and progression of cancer.[4]

Cellular Repair Mechanisms

Cells possess sophisticated DNA repair systems to counteract the deleterious effects of DNA adducts. N2-alkyl-dG lesions can be recognized and removed by the Nucleotide Excision Repair (NER) pathway, which excises a short stretch of DNA containing the bulky lesion.[13][14] Additionally, some evidence suggests a role for oxidative dealkylation in the reversal of these lesions.[14] The efficiency of these repair pathways can vary between individuals and tissues, influencing susceptibility to the carcinogenic effects of ethylating agents.

Section 2: Analytical Strategies for N2-Et-dG Quantification

The accurate quantification of N2-Et-dG is paramount for its use as a reliable biomarker. Several analytical techniques have been developed, each with distinct advantages and limitations.

Overview of Methodologies

-

³²P-Postlabeling: This highly sensitive technique was historically used for detecting a wide range of DNA adducts. However, it is often semi-quantitative, involves hazardous radioactive materials, and can suffer from a lack of structural specificity.

-

Immunoassays (e.g., ELISA): These methods utilize antibodies specific to the N2-Et-dG adduct. They can be high-throughput and do not require expensive instrumentation, but are susceptible to cross-reactivity and may lack the sensitivity and specificity of mass spectrometry-based methods.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the gold standard for the quantification of N2-Et-dG and other DNA adducts.[15] Its high sensitivity, unparalleled specificity, and structural confirmation capabilities make it the method of choice for rigorous scientific investigation. The use of stable isotope-labeled internal standards allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.[9][16]

Comparative Analysis of Techniques

| Technique | Principle | Advantages | Disadvantages | Typical LOD |

| ³²P-Postlabeling | Radioactive labeling of digested DNA adducts | Very high sensitivity (1 adduct per 10⁹-10¹⁰ nucleotides) | Use of radioactivity, semi-quantitative, lacks structural confirmation | Very Low |

| Immunoassays | Antibody-based detection | High-throughput, relatively low cost, no complex equipment | Potential for cross-reactivity, may lack sensitivity | Low to Moderate |

| LC-MS/MS | Chromatographic separation followed by mass-based detection | High specificity and sensitivity, structural confirmation, absolute quantification with internal standards | High initial instrument cost, requires specialized expertise | Low (fmol on column)[9][17] |

Section 3: A Validated Step-by-Step Protocol for N2-Et-dG Quantification by LC-MS/MS

As a Senior Application Scientist, the emphasis must be on a robust, reproducible, and self-validating protocol. Isotope dilution LC-MS/MS is the cornerstone of such a workflow.

Principle of the Assay

This method relies on the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by chromatographic separation of the target analyte (N2-Et-dG) from the bulk of normal nucleosides. The N2-Et-dG is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-N2-Et-dG or [d₄]-N2-Et-dG) is spiked into each sample at the beginning of the process.[9][16] This standard co-elutes with the analyte and is chemically identical but mass-shifted, allowing for ratiometric quantification that corrects for any sample loss during preparation or fluctuations in instrument performance.

Materials and Reagents

-

DNA Source: Isolated from tissues, cells, or blood (e.g., using a commercial kit like QIAamp DNA Mini Kit).[6]

-

Internal Standard: Stable isotope-labeled N2-Et-dG (e.g., [¹⁵N₅]-N2-Et-dG).

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).[8]

-

Enzymes: DNase I, Nuclease P1 (or Phosphodiesterase I), and Alkaline Phosphatase.

-

LC-MS Grade Solvents: Water, Methanol, Acetonitrile, Formic Acid/Acetic Acid.

-

Solid-Phase Extraction (SPE) Cartridges: For sample cleanup and enrichment (e.g., C18).

-

LC-MS/MS System: A U)HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Detailed Protocol

-

DNA Isolation & Quantification: Isolate genomic DNA from the biological matrix of interest. Accurately quantify the DNA concentration using a spectrophotometric or fluorometric method. Purity (A260/A280 ratio) is critical.

-

Internal Standard Spiking and Reduction:

-

To a known amount of DNA (e.g., 50-100 µg), add a precise amount of the stable isotope-labeled internal standard.

-

Add NaBH₃CN to the DNA solution to reduce the unstable N2-ethylidene-dG to the stable N2-Et-dG.[8]

-

-

Enzymatic Hydrolysis:

-

Rationale: Enzymatic digestion is preferred over acid hydrolysis as it is gentle and preserves the adduct structure without degradation.

-

Perform a sequential digestion. First, incubate with DNase I to fragment the DNA.

-

Follow with a combination of Nuclease P1 (or Phosphodiesterase I) and Alkaline Phosphatase to completely hydrolyze the DNA fragments into individual nucleosides.[8] Incubate at 37°C until digestion is complete.

-

-

Sample Cleanup (SPE):

-

Rationale: The digest contains high concentrations of normal nucleosides and salts that can interfere with the LC-MS/MS analysis (ion suppression). SPE is used to remove these interferences and enrich the N2-Et-dG adduct.

-

Condition a C18 SPE cartridge with methanol and then equilibrate with water.

-

Load the DNA hydrolysate.

-

Wash the cartridge with water to remove salts and polar components.

-

Elute the adducts with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 analytical column.[6][18] Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol/acetonitrile) to separate N2-Et-dG from other components.[15]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for both the native N2-Et-dG and its stable isotope-labeled internal standard.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Generate a calibration curve by analyzing known amounts of N2-Et-dG standard spiked with a fixed amount of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard.

-

Calculate the concentration of N2-Et-dG in the unknown samples using the regression equation from the calibration curve. Results are typically expressed as adducts per 10⁷ or 10⁸ normal nucleosides.

-

References

- 1. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Sequence distribution of acetaldehyde-derived N2-ethyl-dG adducts along duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways [mdpi.com]

- 14. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of this compound-d4 as an Internal Standard for the Electrospray Ionization-Tandem Mass Spectrometric Determination of DNA Damage by Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Introduction: The Significance of N2-Ethyl-2'-deoxyguanosine as a Biomarker

An In-depth Technical Guide to the Chemical Synthesis and Characterization of N2-Ethyl-2'-deoxyguanosine

This compound (N2-Et-dG) is a modified DNA nucleoside that has garnered significant attention in the fields of toxicology, molecular biology, and cancer research. It is a DNA adduct, a form of DNA damage, that arises from the reaction of 2'-deoxyguanosine with acetaldehyde, the primary metabolic product of ethanol.[1][2][3] Given the widespread consumption of alcoholic beverages, understanding the formation and biological consequences of such adducts is of paramount importance.

Acetaldehyde is a reactive compound that can covalently bind to DNA, forming adducts that may interfere with DNA replication and transcription, potentially leading to mutations.[1][2][4] N2-Et-dG is the major stable adduct formed from this reaction and has been detected in the DNA of various human tissues, including the lymphocytes of alcoholic patients.[1][3][4] Its presence serves as a critical biomarker for assessing DNA damage induced by alcohol consumption and is implicated in the mechanisms of alcohol-related carcinogenesis.[5][6]

This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and rigorous characterization of this compound, intended for researchers, scientists, and drug development professionals who require a reliable source of this important molecule for their studies.

Part 1: Chemical Synthesis of this compound

The prevailing and most direct method for synthesizing N2-Et-dG involves a two-step process: the formation of an unstable Schiff base intermediate, followed by its chemical reduction to the stable ethyl adduct.

Causality and Mechanistic Insight

The synthesis capitalizes on the nucleophilic nature of the exocyclic N2-amino group of 2'-deoxyguanosine. This amine readily attacks the electrophilic carbonyl carbon of acetaldehyde, forming an unstable N2-ethylidene-2'-deoxyguanosine intermediate (a Schiff base).[7][8][9] This reaction is reversible. To yield the stable final product, the imine bond of the Schiff base is selectively reduced.[10][11][12] A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), is employed for this purpose, as it efficiently reduces the imine without affecting other functional groups on the nucleoside.[7][10][13] The stability of the final N2-Et-dG product is crucial, as it allows for its use in a wide range of biological and analytical experiments that would not be possible with the transient Schiff base intermediate.[8]

Caption: Reaction scheme for the synthesis of N2-Et-dG.

Step-by-Step Experimental Protocol: Synthesis

This protocol is a synthesized representation of methodologies reported in the literature.[4][14][15]

-

Dissolution of Starting Material:

-

Dissolve 100 mg of 2'-deoxyguanosine (dG) in an appropriate volume (e.g., 20 mL) of an aqueous buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 7.0). Gentle heating may be required to achieve complete dissolution.

-

-

Addition of Acetaldehyde:

-

To the dG solution, add a molar excess of acetaldehyde. A 10- to 20-fold molar excess is typical. The acetaldehyde should be added dropwise while stirring at room temperature.

-

-

Formation of Schiff Base:

-

Allow the reaction to stir at room temperature for a designated period, typically ranging from 2 to 4 hours, to facilitate the formation of the N2-ethylidene-dG intermediate.

-

-

Reduction Step:

-

Cool the reaction mixture in an ice bath.

-

Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). Add a 2- to 5-fold molar excess of the reducing agent to the reaction mixture in small portions over 30 minutes. This controlled addition is crucial to manage any effervescence and maintain reaction control.

-

-

Reaction Completion and Quenching:

-

Allow the reaction to proceed overnight (12-16 hours) at room temperature with continuous stirring.

-

The reaction can be quenched by the careful addition of a weak acid, such as acetic acid, to neutralize any remaining reducing agent.

-

-

Solvent Removal:

-

Remove the bulk of the solvent from the reaction mixture using a rotary evaporator under reduced pressure.

-

-

Product Preparation for Purification:

-

The resulting residue is redissolved in a minimal amount of water or the initial mobile phase for HPLC purification. The crude product is now ready for purification.

-

Part 2: Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude reaction mixture is essential to isolate N2-Et-dG from unreacted starting materials and byproducts. Reverse-phase HPLC (RP-HPLC) is the method of choice for this application due to its high resolution and the volatile nature of the buffers used, which simplifies product recovery.[14][16]

Caption: General workflow for the HPLC purification of N2-Et-dG.

Step-by-Step Experimental Protocol: HPLC Purification

This protocol is based on typical conditions reported for nucleoside adduct purification.[7][14][15]

-

Instrumentation Setup:

-

System: An analytical or semi-preparative HPLC system equipped with a gradient pump, autosampler/manual injector, and a UV-Vis detector.

-

Column: A C18 reverse-phase column is standard. A typical dimension for semi-preparative work is 250 x 10 mm with 5 µm particle size.

-

Mobile Phase A: Water with 0.1% acetic acid or 50 mM ammonium acetate.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Detector Wavelength: Set to 254 nm, the λmax for the guanine chromophore.[15]

-

-

Sample Preparation:

-

Filter the redissolved crude product through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Chromatographic Run:

-

Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 98% A, 2% B) for at least 15-20 minutes.

-

Injection: Inject the filtered sample onto the column.

-

Elution Gradient: A typical gradient might be:

-

0-10 min: Hold at 2% B.

-

10-35 min: Linear gradient from 2% to 50% B.[14]

-

35-40 min: Wash with 95% B.

-

40-50 min: Re-equilibrate at 2% B.

-

-

Flow Rate: A typical flow rate for a semi-preparative column is 1.5 - 2.0 mL/min.

-

-

Fraction Collection:

-

Monitor the chromatogram in real-time. N2-Et-dG is more hydrophobic than the starting 2'-deoxyguanosine and will therefore have a longer retention time.

-

Collect the peak corresponding to the product in appropriately sized collection tubes.

-

-

Product Recovery:

-

Combine the fractions containing the pure product.

-

Remove the organic solvent (methanol/acetonitrile) using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified N2-Et-dG as a white solid.

-

-

Purity Verification:

-

Dissolve a small amount of the lyophilized product and re-inject it into the HPLC system under analytical conditions (e.g., 250 x 4.6 mm C18 column, 1 mL/min flow rate) to confirm the presence of a single, sharp peak, indicating high purity (typically >98%).

-

Part 3: Comprehensive Structural Characterization

Unambiguous structural confirmation of the synthesized and purified product is a non-negotiable step. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Caption: Workflow for the structural characterization of N2-Et-dG.

Mass Spectrometry (MS) Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for confirming both the molecular weight and key structural features of N2-Et-dG.

-

Principle: The sample is ionized to produce protonated molecules [M+H]⁺, which are then mass-analyzed. In MS/MS, these parent ions are isolated, fragmented, and the resulting daughter ions are analyzed, providing a structural fingerprint.

-

Expected Results:

-

Characteristic Fragmentation:

-

The most characteristic fragmentation pathway for nucleosides in MS/MS is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the 2'-deoxyribose sugar moiety (mass ≈ 116.05 Da).[14][19]

-

This produces a highly abundant product ion corresponding to the protonated N2-ethylguanine base [BH₂]⁺ at m/z ≈ 180.1.[7][10][18] The observation of this specific parent-to-product ion transition (m/z 296.1 → 180.1) is a definitive confirmation of the compound's identity.[7]

-

| Ion Species | Calculated m/z | Description |

| [M+H]⁺ | ~296.1 | Protonated this compound (Parent Ion) |

| [BH₂]⁺ | ~180.1 | Protonated N2-ethylguanine base (Product Ion) |

| [M+H - C₅H₈O₃]⁺ | ~180.1 | Loss of the deoxyribose moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the precise location of the ethyl group.

-